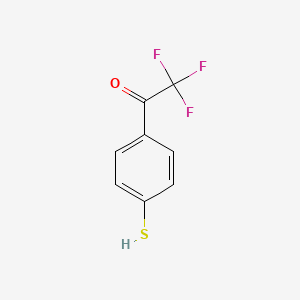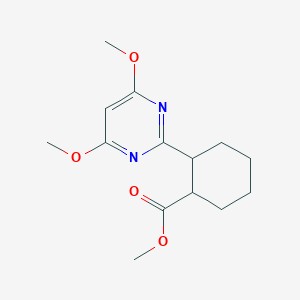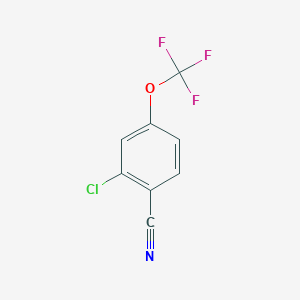
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone
概要
説明
“(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound with the formula C15H9FN2O4 . It is a derivative of benzofuran, a class of compounds that are found to be suitable structures with a wide range of biological and pharmacological applications . Benzofuran and its derivatives are found widely in natural products and unnatural compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring substituted with amino, nitro, and fluorophenyl groups . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, can participate in various chemical reactions due to the presence of functional groups such as amino, nitro, and fluorophenyl .作用機序
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to interact with a wide range of targets, including topoisomerase i , sigma receptors , and carbonic anhydrase .
Mode of Action
Benzofuran derivatives have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
実験室実験の利点と制限
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a multi-step process, and its purity can be improved using various purification techniques. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of this compound's potential as an antimicrobial and antifungal agent. Further research is also needed to elucidate the exact mechanism of action of this compound and its potential molecular targets.
科学的研究の応用
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antimicrobial and antifungal activities. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
生化学分析
Biochemical Properties
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . This inhibition can affect downstream signaling processes, leading to alterations in cellular functions. Additionally, the nitro and amino groups on the benzofuran core may participate in redox reactions, further impacting biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of Src kinase can lead to changes in cell proliferation, differentiation, and survival . Furthermore, the compound may affect the expression of genes involved in oxidative stress responses due to its redox-active nitro group . These cellular effects highlight the compound’s potential as a tool for studying various biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorophenyl group can engage in hydrophobic interactions with enzyme active sites, while the amino and nitro groups may form hydrogen bonds and electrostatic interactions . These interactions contribute to the compound’s ability to inhibit enzymes like Src kinase, leading to downstream effects on cell signaling and function . Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cell signaling and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cell signaling and gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates may further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s nitro group can undergo reduction reactions, contributing to its redox activity and impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorophenyl group may facilitate its uptake by specific transporters, while its amino and nitro groups can interact with intracellular binding proteins . These interactions affect the compound’s localization and accumulation within cells, influencing its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments or organelles . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and redox balance .
特性
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJRBNMQMQWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650473 | |
| Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914635-93-1 | |
| Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



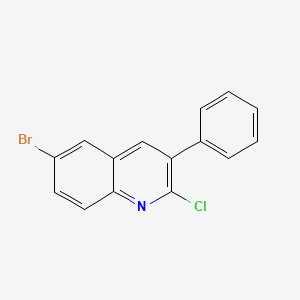
![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

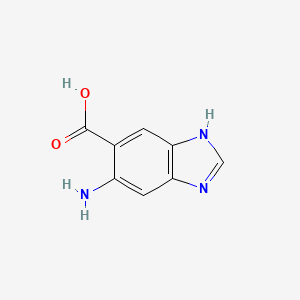
![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)

![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)

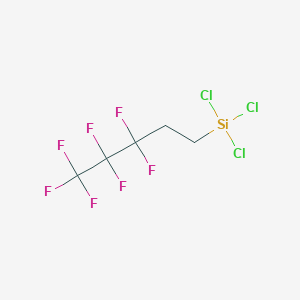
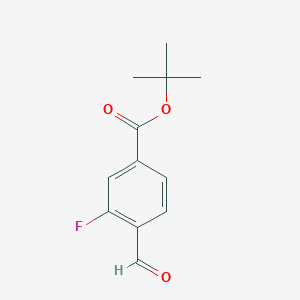
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)
